![molecular formula C13H17N5O B6575388 1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide CAS No. 1170789-87-3](/img/structure/B6575388.png)

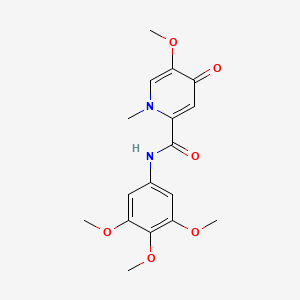

1,3-dimethyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to have various biological and medicinal properties . They are used in pharmaceutical ingredients and have shown to exhibit interleukin (IL)-1 synthesis inhibition and human immunodeficiency virus (HIV)-1 reverse transcriptase, as well as antibacterial, antihyperglycaemic, antiinflammatory, sedative/hypnotic, analgesic and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has attracted the interest of medicinal and organic chemists . Multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems has been reported . These approaches were performed in the classical and nonclassical conditions, particularly recent reports include protocols under a green condition such as using catalyst, green solvents, and solvent-free conditions .Molecular Structure Analysis

There are four isomeric structures for pyranopyrazole including: pyrano [2,3- c ]pyrazole, pyrano [3,2- c ]pyrazole, pyrano [3,4- c ]pyrazole, and pyrano [4,3- c ]pyrazole .Chemical Reactions Analysis

The SO3H-functionalized ionic liquid ([DMBSI]HSO4) was applied for the synthesis of methyl 4-(aryl)-3-methyl-6-oxo-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-5-carboxylates via four-component reaction of arylaldehyde .Applications De Recherche Scientifique

Fungicidal Activity

Compounds with a 1H-pyrazole-5-carboxamide structure, similar to the one , have shown remarkable fungicidal activity . This suggests that “F5323-0168” could potentially be used in the development of new fungicides.

Insecticidal Activity

In addition to their fungicidal properties, 1H-pyrazole-5-carboxamide derivatives have also demonstrated significant insecticidal activity . This indicates that “F5323-0168” could be used in the formulation of insecticides.

Antileishmanial Activity

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activities . Therefore, “F5323-0168” could potentially be used in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.

Antimalarial Activity

Similarly, pyrazole-bearing compounds have shown potent antimalarial activities . This suggests that “F5323-0168” could be used in the development of new antimalarial drugs.

Synthesis of Pyrazoles

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, a compound structurally similar to “F5323-0168”, has been used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles . This indicates that “F5323-0168” could potentially be used in similar synthetic processes.

Asymmetric Cyanoamidation

The same compound has also been used as an additive in asymmetric cyanoamidation , suggesting that “F5323-0168” could be used in similar chemical reactions.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-8-7-11(17(2)15-8)13(19)14-12-9-5-4-6-10(9)16-18(12)3/h7H,4-6H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNNZNGITGRHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C3CCCC3=NN2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575308.png)

![1-(adamantane-1-carbonyl)-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575313.png)

![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575325.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)

![1-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575335.png)

![4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575343.png)

![4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575346.png)

![1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6575347.png)

![N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B6575368.png)

![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)

![3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B6575401.png)

![N4-(4-methoxyphenyl)-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575405.png)

![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)